molecular formula C14H23ClN2O2S B1429981 (2-{[(4-Methylpiperidin-1-yl)sulfonyl]methyl}phenyl)methanamine hydrochloride CAS No. 1423031-28-0

(2-{[(4-Methylpiperidin-1-yl)sulfonyl]methyl}phenyl)methanamine hydrochloride

Cat. No. B1429981
M. Wt: 318.9 g/mol
InChI Key: DGBZWOKDQQMIDP-UHFFFAOYSA-N
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Description

(2-{[(4-Methylpiperidin-1-yl)sulfonyl]methyl}phenyl)methanamine hydrochloride, also known as MPMPH, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is a member of the class of phenylmethanamines and is structurally similar to other compounds that have been used as drugs for various medical conditions. In

Scientific Research Applications

Asymmetric Synthesis and Chemical Properties

A study by Froelich et al. (1996) explores the asymmetric synthesis of a series of 2-(1-aminoalkyl) piperidines using a related compound. The process involves reduction and hydrogenolysis steps leading to diamine derivatives. This research highlights the synthetic utility of piperidine derivatives in creating various chemical entities (Froelich et al., 1996).

Photocytotoxicity for Cancer Treatment

Basu et al. (2014) developed iron(III) complexes with phenyl-N,N-bis[(pyridin-2-yl)methyl]methanamine derivatives, demonstrating significant photocytotoxicity in red light. These complexes can induce apoptosis in cancer cells by generating reactive oxygen species, showcasing the potential of piperidine derivatives in medicinal chemistry for cancer treatment (Basu et al., 2014).

Analytical Method Development

Yang et al. (2004) describe the development of a liquid chromatography-tandem mass spectrometric method for the determination of SCH 211803, a compound structurally similar to the one . This study underscores the importance of analytical techniques in supporting pre-clinical studies of new chemical entities (Yang et al., 2004).

Enhanced Cellular Uptake and Photocytotoxicity

Another study by Basu et al. (2015) investigates iron(III) complexes with modified dipicolylamines for enhanced cellular uptake and remarkable photocytotoxicity. The research emphasizes the role of such compounds in developing therapeutic agents that target cancer cells more effectively (Basu et al., 2015).

Synthesis and Biological Activities

Wang et al. (2015) synthesized a series of novel N-phenylpyrazolyl aryl methanones derivatives, including arylthio/sulfinyl/sulfonyl groups, showing promising herbicidal and insecticidal activities. This highlights the agricultural applications of synthesized piperidine derivatives (Wang et al., 2015).

properties

IUPAC Name

[2-[(4-methylpiperidin-1-yl)sulfonylmethyl]phenyl]methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O2S.ClH/c1-12-6-8-16(9-7-12)19(17,18)11-14-5-3-2-4-13(14)10-15;/h2-5,12H,6-11,15H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGBZWOKDQQMIDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)CC2=CC=CC=C2CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-{[(4-Methylpiperidin-1-yl)sulfonyl]methyl}phenyl)methanamine hydrochloride

CAS RN

1423031-28-0
Record name Benzenemethanamine, 2-[[(4-methyl-1-piperidinyl)sulfonyl]methyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1423031-28-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2-{[(4-Methylpiperidin-1-yl)sulfonyl]methyl}phenyl)methanamine hydrochloride
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(2-{[(4-Methylpiperidin-1-yl)sulfonyl]methyl}phenyl)methanamine hydrochloride
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(2-{[(4-Methylpiperidin-1-yl)sulfonyl]methyl}phenyl)methanamine hydrochloride
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(2-{[(4-Methylpiperidin-1-yl)sulfonyl]methyl}phenyl)methanamine hydrochloride
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(2-{[(4-Methylpiperidin-1-yl)sulfonyl]methyl}phenyl)methanamine hydrochloride
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(2-{[(4-Methylpiperidin-1-yl)sulfonyl]methyl}phenyl)methanamine hydrochloride

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